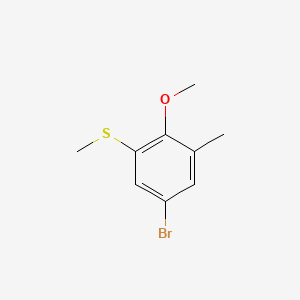
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further linked to a carbonyl chloride group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of 4-bromophenylpiperazine with phosgene (carbonyl chloride) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to purification processes such as recrystallization to obtain the desired quality.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using suitable reagents.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide or acids like hydrochloric acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Hydrolysis: 4-(4-Bromophenyl)piperazine-1-carboxylic acid.
Coupling Reactions: Biphenyl derivatives with various substituents.
科学的研究の応用
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to penetrate biological membranes, facilitating its action at the target site. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)piperazine: Shares the bromophenyl and piperazine structure but lacks the carbonyl chloride group.
4-(4-Chlorophenyl)piperazine-1-carbonyl chloride hydrochloride: Similar structure with a chlorine atom instead of bromine.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chloro-fluoro substituted phenyl group.
Uniqueness
4-(4-Bromophenyl)piperazine-1-carbonyl chloride hydrochloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential applications. The bromine atom also contributes to its unique chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C11H13BrCl2N2O |
|---|---|
分子量 |
340.04 g/mol |
IUPAC名 |
4-(4-bromophenyl)piperazine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C11H12BrClN2O.ClH/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16;/h1-4H,5-8H2;1H |
InChIキー |
HULCZSJIBJTRTJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




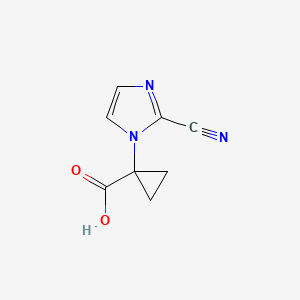
![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
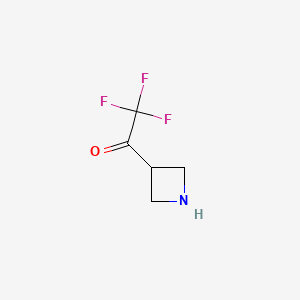

![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
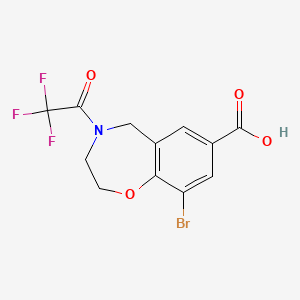
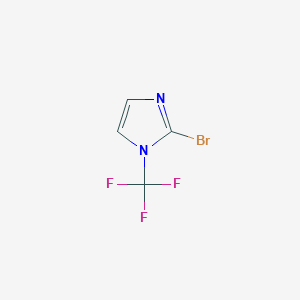

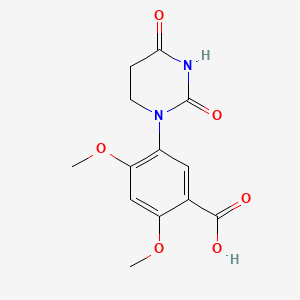
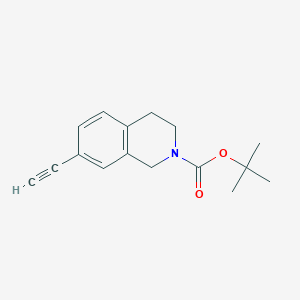
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
